molecular formula C15H13ClN2O5S B2983521 Methyl 1-(4-chlorophenyl)-4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarboxylate CAS No. 882747-38-8

Methyl 1-(4-chlorophenyl)-4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarboxylate

Cat. No.: B2983521
CAS No.: 882747-38-8
M. Wt: 368.79
InChI Key: GMLBSVIUPHZJLO-UHFFFAOYSA-N
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Description

The compound Methyl 1-(4-chlorophenyl)-4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarboxylate belongs to the pyridazine carboxylate family, characterized by a six-membered aromatic ring with two adjacent nitrogen atoms. This derivative features a 4-chlorophenyl group at position 1, a methyl carboxylate group at position 3, and a (2-methoxy-2-oxoethyl)sulfanyl substituent at position 4. Such structural motifs are critical for modulating physicochemical properties and reactivity, making these compounds relevant in materials science and pharmaceutical research .

Properties

IUPAC Name

methyl 1-(4-chlorophenyl)-4-(2-methoxy-2-oxoethyl)sulfanyl-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5S/c1-22-13(20)8-24-11-7-12(19)18(17-14(11)15(21)23-2)10-5-3-9(16)4-6-10/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLBSVIUPHZJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=CC(=O)N(N=C1C(=O)OC)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-(4-chlorophenyl)-4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarboxylate is a compound of interest due to its potential biological activities. This article synthesizes recent findings on its pharmacological properties, including antibacterial, enzyme inhibitory, and other therapeutic effects.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C16H18ClN2O4S
  • Molecular Weight : 366.84 g/mol

This compound features a pyridazine ring, which is known for its diverse biological activities, combined with a chlorophenyl moiety and a methoxy group that may enhance its pharmacokinetic properties.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of similar compounds within the same chemical class. For instance, derivatives containing the 4-chlorophenyl group showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The results indicated that compounds with similar structures could serve as effective antibacterial agents.

CompoundBacterial StrainActivity Level
1Salmonella typhiModerate
2Bacillus subtilisStrong
3Escherichia coliWeak

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. In studies involving related sulfonamide compounds, strong inhibitory effects were observed:

  • Acetylcholinesterase Inhibition : Compounds demonstrated varying degrees of AChE inhibition, with several showing IC50 values significantly lower than standard reference compounds.
  • Urease Inhibition : The compound exhibited strong urease inhibition, a desirable trait for treating conditions like urinary infections.
EnzymeIC50 (µM)Reference Compound IC50 (µM)
Acetylcholinesterase2.1421.25
Urease0.63Not available

The biological activity of this compound is likely attributed to its ability to interact with specific amino acid residues in target enzymes and bacterial cell walls. Molecular docking studies have suggested that the compound binds effectively to active sites of AChE and urease, inhibiting their functions and thus providing therapeutic benefits .

Case Studies

  • Antibacterial Efficacy : A recent case study highlighted the effectiveness of similar compounds in treating bacterial infections resistant to conventional antibiotics. The study found that the tested derivatives exhibited enhanced antibacterial properties in vitro, suggesting potential for further development into therapeutic agents.
  • Enzyme Inhibition Trials : Another study focused on the enzyme inhibition characteristics of related pyridazine derivatives. The results indicated promising potential as drug candidates for conditions involving excessive urease activity, such as kidney stones.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridazine Carboxylate Derivatives

Compound Name Substituent at Position 1 Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 4-Chlorophenyl (2-Methoxy-2-oxoethyl)sulfanyl C₁₅H₁₃ClN₂O₅S* ~374.8 (calculated)
Methyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate 4-Chlorophenyl Chloro C₁₂H₈Cl₂N₂O₃ 299.11
Methyl 1-(2,4-dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate 2,4-Dichlorophenyl Hydroxy C₁₂H₈Cl₂N₂O₄ 315.11
Methyl 1-(4-methoxyphenyl)-6-oxo-4-(pyridin-2-ylsulfanyl)-1,6-dihydropyridazine-3-carboxylate 4-Methoxyphenyl Pyridin-2-ylsulfanyl C₁₈H₁₅N₃O₄S 377.39
Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate 3-Trifluoromethylphenyl (2-Methoxy-2-oxoethyl)sulfanyl C₁₆H₁₃F₃N₂O₅S 402.35

*Note: Molecular weight calculated based on the compound’s formula derived from its systematic name.

Key Observations:

  • The target compound shares the 4-chlorophenyl group at position 1 with , but its position 4 substituent is a bulkier sulfanyl group, likely increasing steric hindrance and influencing solubility compared to the chloro analog.
  • The hydroxy-substituted analog exhibits higher polarity due to the hydroxyl group, which may improve aqueous solubility but reduce stability under acidic conditions.

Physicochemical Properties

Available data for select compounds are summarized below:

Table 2: Physicochemical Properties of Pyridazine Carboxylate Derivatives

Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³) pKa Reference
Target Compound Not reported Not reported Not reported Not reported
Methyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate 167–169 405.5 (predicted) 1.47 (predicted) -3.66
Methyl 1-(2,4-dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate Not reported Not reported Not reported Not reported
Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate Not reported Not reported Not reported Not reported

Key Observations:

  • The chloro-substituted analog has a high melting point (167–169°C), likely due to strong intermolecular interactions from the chloro groups. Its predicted pKa of -3.66 suggests significant acidity, possibly at the pyridazine ring or carboxylate group.
  • The target compound’s (2-methoxy-2-oxoethyl)sulfanyl group may lower melting points compared to due to increased conformational flexibility, though experimental validation is required.

Substituent Effects on Reactivity and Stability

  • Chloro substituents (e.g., ) stabilize the pyridazine ring via inductive effects but may increase susceptibility to hydrolysis under basic conditions.
  • Electron-Donating Groups (EDGs):
    • The methoxy group in could destabilize the ring toward oxidation but improve solubility in polar solvents.
  • Sulfanyl vs. Hydroxy Groups:
    • The sulfanyl group in the target compound and may act as a leaving group in substitution reactions, whereas the hydroxy group in could participate in hydrogen bonding or tautomerism.

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